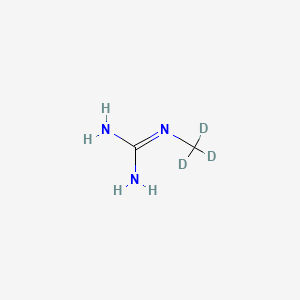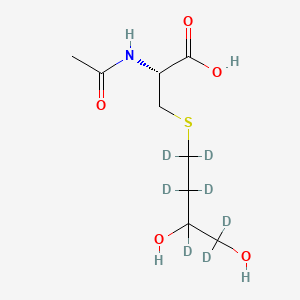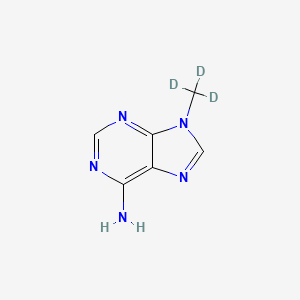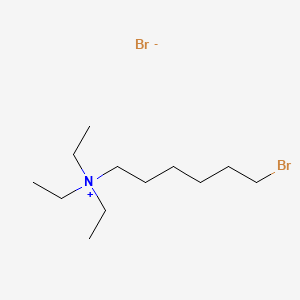
1-Bromo-4-nitrobenzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-nitrobenzene-d4 is a deuterated derivative of 1-Bromo-4-nitrobenzene. It is a compound where four hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
Mechanism of Action
Target of Action
1-Bromo-4-nitrobenzene-d4 is a deuterated compound of 1-Bromo-4-nitrobenzene The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that deuterated compounds have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . The compound may interact with its targets, leading to changes at the molecular level. More detailed studies are required to elucidate these interactions.
Biochemical Pathways
Deuterated compounds are often used as tracers for quantitation during the drug development process , which suggests that they may be involved in various biochemical pathways
Pharmacokinetics
It’s known that the substitution of hydrogen with deuterium can potentially affect the pharmacokinetic profile of a compound . This could impact the bioavailability of the compound, but specific details would require further investigation.
Result of Action
As a deuterated compound, it may have unique effects on cellular processes due to the presence of deuterium . More research is needed to describe these effects in detail.
Action Environment
It’s known that the compound is stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-nitrobenzene-d4 can be synthesized through a multi-step process involving the bromination and nitration of deuterated benzene. The general steps include:
Bromination: Deuterated benzene is treated with bromine in the presence of a catalyst such as iron bromide (FeBr3) to introduce the bromine atom.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-nitrobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Cross-Coupling: Palladium catalysts with organotin reagents.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 1-Bromo-4-aminobenzene-d4.
Cross-Coupling: Complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-4-nitrobenzene-d4 is used in various scientific research fields, including:
Chemistry: As a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular structures.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-Bromo-4-nitrobenzene
- 1-Chloro-4-nitrobenzene
- 1-Iodo-4-nitrobenzene
Comparison: 1-Bromo-4-nitrobenzene-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBKZUDCQQKAC-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661830 |
Source


|
| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-19-8 |
Source


|
| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)


![[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide](/img/structure/B561788.png)









